2-Amino-3,5-dibromobenzamide

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

2-Amino-3,5-dibromobenzamide is a critical, pre-functionalized building block for medicinal chemistry. Unlike non-brominated analogs, the 3,5-dibromo substitution is mandatory for synthesizing 6,8-dibromoquinazolinones via Suzuki-Miyaura cross-coupling and serves as the direct, compliance-required precursor to Ambroxol Impurity 11. Sourcing this specific compound eliminates a separate bromination step, ensuring regulatory alignment and synthetic efficiency. Ideal for API impurity profiling and SAR studies.

Molecular Formula C7H6Br2N2O
Molecular Weight 293.94 g/mol
CAS No. 16524-04-2
Cat. No. B176797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dibromobenzamide
CAS16524-04-2
Molecular FormulaC7H6Br2N2O
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)N)Br)Br
InChIInChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
InChIKeyPAXITUHCARNCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dibromobenzamide (CAS 16524-04-2) – A Critical Building Block for Brominated Heterocycle Synthesis and Pharmaceutical Impurity Control


2-Amino-3,5-dibromobenzamide (CAS 16524-04-2) is a specialized, polyfunctional benzamide derivative characterized by a primary aromatic amine and a primary amide group on a benzene ring that is symmetrically dibrominated at the 3- and 5-positions [1]. This distinct substitution pattern establishes the compound as a strategic intermediate, primarily employed in the synthesis of complex brominated heterocycles, such as quinazolinones, and as a key starting material or reference standard in the synthesis of active pharmaceutical ingredients (APIs) like Ambroxol [2]. Its value proposition is not as an end-product, but as a unique, pre-functionalized building block that introduces both synthetic handles (amine) and heavy-atom (bromine) substitution for downstream diversification, offering a shortcut that non-brominated or differently substituted analogs cannot provide.

The Substitution Pitfall: Why 2-Amino-3,5-dibromobenzamide Cannot Be Swapped for Simpler Benzamide Analogs


Simple replacement of 2-Amino-3,5-dibromobenzamide with its unsubstituted parent, 2-aminobenzamide, or mono-halogenated analogs is not scientifically valid for key applications. The presence of the two heavy bromine atoms is not merely a structural detail; it is a functional requirement for the intended downstream chemistry and biological activity of its derivatives. The bromines act as necessary synthetic handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are essential for constructing complex molecular architectures [1]. Furthermore, the bromine atoms influence the physicochemical and pharmacokinetic properties of the final molecules, and they are the defining structural feature of the compound's role as a specific impurity in bromine-containing pharmaceuticals [2]. Substituting with a non- or mono-brominated analog would either halt the synthetic sequence at the cross-coupling stage or yield a final compound with an entirely different, and likely undesirable, impurity profile. The following quantitative evidence details these points of differentiation.

Quantitative Evidence Guide for Selecting 2-Amino-3,5-dibromobenzamide (CAS 16524-04-2) Over Analogs


Head-to-Head Synthetic Utility: A Direct Comparison with 2-Aminobenzamide in Accessing Cross-Coupling-Ready Heterocycles

2-Amino-3,5-dibromobenzamide provides a direct, one-step route to 6,8-dibromoquinazolinone scaffolds, which are primed for downstream Suzuki-Miyaura cross-coupling reactions. In contrast, the direct comparator, 2-aminobenzamide, yields the non-brominated quinazolinone, which lacks the necessary halide handles for this critical synthetic step, thereby adding a separate bromination step to achieve the same reactive intermediate [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Downstream Potency: Comparison of Cytotoxic Activity of Derivatives Synthesized from 2-Amino-3,5-dibromobenzamide

Bis-quinazolin-4(3H)-ones (compounds 3a-3f) synthesized using 2-Amino-3,5-dibromobenzamide as the starting material were evaluated for cytotoxicity. The most potent derivatives (3a, 3b, and 3e) exhibited IC50 values lower than that of the clinically used comparator drug, Cisplatin, across a panel of human cancer cell lines . This serves as a quantitative benchmark for the potential of this synthetic route.

Cancer Research Drug Discovery Cytotoxicity

Pharmacopoeial Relevance: Unique Identity as a Specific Ambroxol Impurity Standard

2-Amino-3,5-dibromobenzamide serves as the core structural moiety for a specific, named impurity of the widely used mucolytic drug, Ambroxol [1]. This application is unique to this substitution pattern and cannot be fulfilled by other benzamide analogs.

Pharmaceutical Analysis Quality Control Impurity Profiling

Target Engagement Selectivity: A Class-Level Inference from Adenosine Receptor Profiling

While direct comparative data for 2-Amino-3,5-dibromobenzamide is limited, its binding profile to adenosine receptors can be inferred from its analog, 2-Amino-3,5-dibromo-N-((1r,4r)-4-hydroxycyclohexyl)benzamide (Ambroxol Impurity 11). This analog demonstrates weak affinity for the Adenosine A2B receptor (IC50 > 30,000 nM) but shows a measurable, 10-fold higher affinity for the Adenosine A3 receptor (IC50 = 3,100 nM) [1].

Pharmacology GPCR Research Receptor Binding

Optimal Use Cases for 2-Amino-3,5-dibromobenzamide in Scientific and Industrial Settings


Medicinal Chemistry: Expedited Synthesis of Diversifiable Quinazolinone Libraries

As demonstrated by the direct comparison with 2-aminobenzamide, the primary value of 2-Amino-3,5-dibromobenzamide is in streamlining the synthesis of 6,8-dibromoquinazolinones. By eliminating a separate bromination step, it enables the rapid generation of compound libraries primed for diversification via Suzuki-Miyaura cross-coupling [1]. This is a high-impact application for any medicinal chemistry team focused on building complex, bromine-containing heterocycles for biological screening.

Pharmaceutical Quality Control: Sourcing of Ambroxol Impurity 11 for Analytical Method Validation

The compound is the direct precursor to Ambroxol Impurity 11, a specified impurity in the mucolytic drug Ambroxol [2]. QC and analytical development laboratories are required to source this specific impurity to validate HPLC methods, perform system suitability tests, and quantify impurity levels in drug substance and drug product batches. This is a non-negotiable, compliance-driven use case where the 3,5-dibromo substitution is mandatory.

Chemical Biology: Probing Structure-Activity Relationships in Analgesic and Anti-inflammatory Research

Research on related N-substituted 3,5-dibromoanthranilic acid amides has demonstrated analgesic and anti-inflammatory activities [3]. Therefore, 2-Amino-3,5-dibromobenzamide is a logical starting material for synthesizing novel analogs to probe the structure-activity relationships (SAR) in this chemical series. Its use allows researchers to systematically vary the amide substituent while maintaining the core pharmacophore, an approach used to map interactions with targets like cyclooxygenase enzymes [3].

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